molecular formula C5H5IN2O2 B11866420 2-Iodo-4-methyloxazole-5-carboxamide

2-Iodo-4-methyloxazole-5-carboxamide

Cat. No.: B11866420
M. Wt: 252.01 g/mol
InChI Key: RXOOVYXIULMJKA-UHFFFAOYSA-N
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Description

2-Iodo-4-methyloxazole-5-carboxamide is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The iodine atom at the 2-position of the oxazole ring makes it a valuable intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse carbon-based substituents to create compound libraries for structure-activity relationship (SAR) studies. Oxazole cores are privileged structures in the development of bioactive molecules, and this compound is specifically designed for constructing potential antifungal and antibacterial agents. Furthermore, analogous imidazole-dicarboxamide and halogenated oxazole scaffolds have demonstrated significant inhibitory activity against viral proteases, including the SARS-CoV-2 main protease (MPro), highlighting the potential of this compound in antiviral research. The carboxamide functional group enhances the molecule's ability to form key hydrogen bonds with biological targets, while the methyl group influences regioselectivity in further synthetic transformations. This product is intended for use as a synthetic intermediate in pharmaceutical and agrochemical research. FOR RESEARCH USE ONLY. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5IN2O2

Molecular Weight

252.01 g/mol

IUPAC Name

2-iodo-4-methyl-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C5H5IN2O2/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9)

InChI Key

RXOOVYXIULMJKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)I)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Iodo 4 Methyloxazole 5 Carboxamide and Its Derivatives

Oxazole (B20620) Ring Formation and Functionalization at Core Positions

The synthesis of the target compound hinges on the successful formation of the 2,4,5-trisubstituted oxazole ring. This involves creating the central heterocyclic scaffold and ensuring the correct placement of the methyl group at the C4 position and a carboxamide moiety (or its precursor) at the C5 position. The introduction of the iodine atom at the C2 position is typically a subsequent functionalization step on the pre-formed ring.

Cyclization Strategies for the 4-Methyloxazole-5-carboxamide (B1594835) Scaffold

The construction of the oxazole core can be achieved through several distinct cyclization strategies, each offering unique advantages in terms of starting material availability and reaction conditions.

A well-established method for synthesizing oxazole derivatives is the reaction between α-halo ketones and primary amides, often referred to as the Bredereck reaction. ijpsonline.com This approach is a type of cyclocondensation. For the synthesis of a 4-methyloxazole-5-carboxamide scaffold, a suitable α-halo ketone, such as ethyl 2-chloroacetoacetate, could react with an appropriate amide. The reaction proceeds via nucleophilic substitution, followed by cyclization and dehydration to yield the oxazole ring. This method is particularly effective for producing 2,4-disubstituted oxazoles. ijpsonline.comresearchgate.net

Modern synthetic chemistry has seen the emergence of powerful gold-catalyzed reactions for constructing complex heterocyclic systems. One such method is a one-pot, three-component reaction involving an amide, an aldehyde, and an alkyne to produce 2,4,5-trisubstituted oxazoles. nih.govresearchgate.net This tandem reaction is atom- and step-economical, with water as the only theoretical byproduct. nih.gov The cationic gold(I) catalyst facilitates the coupling of the components followed by a cyclization step. nih.govresearchgate.net This formal [3+2] cycloaddition is highly chemoselective and regioselective, allowing for the synthesis of a wide variety of oxazole derivatives with diverse functionalities. x-mol.netthieme-connect.comnih.gov The versatility of this method is demonstrated by its tolerance for various functional groups on the starting materials. nih.gov

Table 1: Examples of Gold-Catalyzed Synthesis of 2,4,5-Trisubstituted Oxazoles
AmideAldehydeAlkyneYieldReference
BenzamideCyclohexanecarboxaldehydePhenylacetylene95% nih.gov
Benzamide4-NitrobenzaldehydePhenylacetylene91% nih.gov
4-ChloronicotinamideBenzaldehydePhenylacetylene62% nih.gov
AcetamideBenzaldehydePhenylacetyleneModerate nih.gov

While the Hantzsch synthesis is traditionally associated with thiazoles, modified versions have been adapted for oxazole synthesis. One such modification allows for the synthesis of oxazole-dehydroamino acid derivatives from dehydroamino acid amides and β-bromopyruvate derivatives. researchgate.net This Hantzsch-type reaction provides a convenient route to oxazoles possessing an α,β-unsaturated substituent at the C2 position. By selecting appropriately substituted starting materials, this method could be adapted to form the desired 4-methyloxazole (B41796) core. researchgate.net

A range of other annulation and cyclocondensation reactions are available for oxazole synthesis. These include:

Cycloisomerization of Propargylic Amides : This versatile method uses a silica (B1680970) gel-supported catalyst to promote the cycloisomerization of readily available propargylic amides into polysubstituted oxazoles under mild conditions. ijpsonline.com

Copper-Catalyzed Annulation : Efficient copper-catalyzed [3+2] annulation reactions between iodonium-phosphonium hybrid ylides and amides provide a regioselective pathway to oxazoles under mild conditions. organic-chemistry.orgresearchgate.net

Van Leusen Oxazole Synthesis : This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles, making it a powerful tool for introducing functionality at the C5 position. ijpsonline.comnih.govmdpi.com

Introduction of the 5-Carboxamide Moiety

The 5-carboxamide group is a key feature of the target molecule. Its introduction can be approached in two primary ways: either by using a starting material that already contains the amide functionality or by converting a precursor group on the oxazole ring into the amide post-cyclization.

A direct and efficient method involves the ammonolysis of a corresponding ester. Specifically, lower alkyl 4-methyl-oxazole-5-carboxylates can be reacted with a molar excess of anhydrous, liquid ammonia (B1221849) to produce 4-methyl-oxazole-5-carboxamide. google.com This process is a key step in the synthesis of pyridoxine (B80251) intermediates and demonstrates a viable route to the desired carboxamide scaffold. google.com

Alternatively, if the oxazole ring is synthesized with a carboxylic acid at the C5 position, standard peptide coupling conditions can be employed. Reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can be used to couple the carboxylic acid with an ammonia source or a primary amine to form the desired carboxamide derivative. researchgate.net

Following the successful synthesis of the 4-methyloxazole-5-carboxamide scaffold, the final step would be the introduction of iodine at the C2 position. Based on the known reactivity of oxazoles, the C2 position is susceptible to deprotonation by a strong base. wikipedia.org The resulting lithio-oxazole intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the final target compound, 2-Iodo-4-methyloxazole-5-carboxamide.

Amidation of 4-Methyloxazole-5-carboxylic Acid and its Esters

The conversion of 4-methyloxazole-5-carboxylic acid or its corresponding esters into the primary amide is a fundamental and crucial step in the synthesis of the target molecule. This transformation can be achieved through several standard amidation protocols.

When starting from 4-methyloxazole-5-carboxylic acid, direct amidation with ammonia is challenging and typically requires the use of coupling agents to activate the carboxylic acid. bohrium.com These reagents convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by ammonia. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium-based reagents.

A more common and industrially scalable approach involves the conversion of a lower alkyl ester of 4-methyloxazole-5-carboxylic acid, such as the methyl or ethyl ester. google.com This method involves treating the ester with an excess of anhydrous ammonia in a suitable solvent, often under pressure and/or elevated temperatures. The reaction proceeds via nucleophilic acyl substitution, where ammonia displaces the alkoxy group (e.g., methoxide (B1231860) or ethoxide) to form the stable carboxamide. google.com

Starting MaterialReagent(s)ConditionsProductNotes
4-Methyloxazole-5-carboxylic Acid1. SOCl₂ 2. NH₄OHTwo steps4-Methyloxazole-5-carboxamideFormation of an intermediate acyl chloride, which is then reacted with ammonia.
Ethyl 4-methyloxazole-5-carboxylateAnhydrous NH₃, MethanolSealed vessel, 100-120 °C4-Methyloxazole-5-carboxamideA direct and often high-yielding method suitable for larger scale synthesis. google.com
4-Methyloxazole-5-carboxylic AcidDCC, HOBt, NH₃Room Temperature4-Methyloxazole-5-carboxamideStandard peptide coupling conditions applied to primary amide formation.
Conversion from Nitrile Precursors

An alternative route to the 4-methyloxazole-5-carboxamide core involves the chemical transformation of a nitrile precursor, 4-methyloxazole-5-carbonitrile. The conversion of a nitrile to a primary amide is a partial hydrolysis reaction. Care must be taken to control the reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid.

Common methods for this conversion include:

Acid-Catalyzed Hydrolysis: Treatment of the nitrile with a strong acid such as sulfuric acid or hydrochloric acid in the presence of a limited amount of water can yield the carboxamide.

Base-Catalyzed Hydrolysis: The use of hydrogen peroxide in a basic medium (e.g., aqueous sodium hydroxide) is an effective method for converting nitriles to amides, often under mild conditions. This is known as the Radziszewski reaction.

Metal-Catalyzed Hydration: Various transition metal catalysts can promote the hydration of nitriles to amides with high selectivity.

This approach is particularly useful if the 4-methyloxazole-5-carbonitrile precursor is more readily accessible than the corresponding carboxylic acid or ester.

Regioselective Iodination at the C2 Position of the Oxazole Ring

The introduction of iodine at the C2 position of the 4-methyloxazole-5-carboxamide ring is the defining step in the synthesis of the target compound. The oxazole ring is an electron-rich heterocycle, but the precise location of halogenation is governed by the electronic properties of the ring and the chosen methodology. The C2 position is often susceptible to modification due to its unique electronic environment.

Direct Electrophilic Iodination with N-Iodosuccinimide (NIS)

Direct electrophilic iodination is a common strategy for halogenating electron-rich aromatic and heteroaromatic systems. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose due to its ease of handling and moderate reactivity. organic-chemistry.org For many heterocycles, the reaction proceeds smoothly, but for less reactive or electron-deficient systems, an acid catalyst is often required to activate the NIS and generate a more potent electrophilic iodine species. organic-chemistry.orgresearchgate.net

In the case of 4-methyloxazole-5-carboxamide, the electron-withdrawing nature of the carboxamide group can deactivate the ring towards electrophilic substitution. Therefore, the use of NIS may require activation with a Brønsted acid like trifluoroacetic acid (TFA) or sulfuric acid to achieve efficient iodination at the C2 position. researchgate.netresearchgate.net The reaction is typically performed in an inert solvent at or below room temperature.

Substrate TypeReagentCatalyst/ActivatorTypical OutcomeReference
Electron-rich arenesNISCatalytic TFARegioselective mono-iodination organic-chemistry.org
Deactivated aromaticsNISStrong acid (e.g., H₂SO₄)Iodination is achieved under forcing conditions researchgate.net
HeterocyclesNISTFA or Lewis AcidsIodination at the most electron-rich position nih.gov
Iodination via Organometallic Intermediates (e.g., Lithiation, Magnesation)

An alternative and highly regioselective method for introducing iodine involves the use of organometallic intermediates. The proton at the C2 position of the oxazole ring is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. This allows for regioselective deprotonation using a strong organometallic base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF).

This deprotonation generates a highly reactive 2-lithiooxazole intermediate. This organolithium species can then be "quenched" by adding an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane. The reaction is rapid and provides the 2-iodooxazole (B2367723) product with excellent regiochemical control, as the position of metallation dictates the position of iodination. acs.org This method is particularly valuable when direct electrophilic iodination might lead to mixtures of isomers or is too slow due to deactivating substituents. acs.org

Controlled Halogenation of Oxazole Precursors

The controlled halogenation of oxazole precursors to achieve C2-iodination relies on a careful choice between the two primary strategies: direct electrophilic attack or a deprotonation-iodination sequence.

Electrophilic Route: This method is favored for oxazoles bearing electron-donating groups that activate the ring system. The reaction's success depends on the ability of N-Iodosuccinimide or other electrophilic iodine reagents to overcome any deactivating effects from substituents like the C5-carboxamide.

Organometallic Route: This approach offers superior regioselective control and is often the method of choice for substituted oxazoles, especially those with electron-withdrawing groups. The C2-lithiation followed by reaction with an iodine source ensures that iodination occurs exclusively at the desired position, avoiding potential side reactions.

Advanced Synthetic Approaches to this compound

More advanced synthetic strategies aim to construct the 2-iodooxazole core in a more convergent fashion, potentially avoiding the separate steps of ring formation and subsequent iodination. Hypervalent iodine reagents have emerged as powerful tools in the synthesis of highly substituted oxazoles. nih.gov

One such advanced approach involves the iodine(III)-mediated annulation of alkynes, nitriles, and an oxygen atom source. organic-chemistry.org In these reactions, a hypervalent iodine reagent like iodosobenzene (B1197198) (PhIO) in the presence of a strong acid promoter can mediate a [2+2+1] cycloaddition. nih.govorganic-chemistry.org By carefully selecting iodine-containing starting materials or reagents, it may be possible to construct the 2-iodo-4-methyloxazole ring system directly from acyclic precursors. This approach offers a potentially more efficient route by building the desired functionality directly into the heterocyclic core during its formation.

Multi-Step Linear Syntheses

Multi-step linear syntheses of this compound typically commence with the construction of a foundational 4-methyloxazole-5-carboxamide intermediate, followed by a regioselective iodination at the C2 position. This approach allows for the sequential introduction of functional groups, providing control over the final structure.

A plausible linear synthetic route begins with the formation of the 4-methyloxazole-5-carboxamide core. This can be achieved through various established methods for oxazole synthesis. One common approach involves the reaction of an appropriate α-haloketone with a primary amide, a method known as the Bredereck reaction. Alternatively, the Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), can be employed.

Once the 4-methyloxazole-5-carboxamide scaffold is in hand, the subsequent and critical step is the introduction of the iodine atom at the 2-position. The oxazole ring is considered an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C2 position of the oxazole ring is generally the most nucleophilic and thus the most likely site for such a reaction.

Electrophilic iodination can be carried out using various iodinating agents. A common and effective reagent for this transformation is N-iodosuccinimide (NIS). organic-chemistry.org The reaction is often facilitated by the presence of an acid catalyst, such as trifluoroacetic acid, which activates the iodinating agent and enhances the electrophilicity of the iodine. organic-chemistry.org The general reaction is depicted in the scheme below:

Scheme 1: Plausible final step in a linear synthesis of this compound.

Reaction scheme showing the iodination of 4-methyloxazole-5-carboxamide to form this compound using N-iodosuccinimide.

The reaction conditions for this iodination step are typically mild, involving stirring the starting material with NIS in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) at or below room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A hypothetical data table for this transformation, based on typical yields for similar electrophilic iodinations of electron-rich heterocycles, is presented below.

EntryReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
1NISTrifluoroacetic AcidAcetonitrile25285
2I₂/HIO₃Sulfuric AcidAcetic Acid50478
3NIS-Dichloromethane25665

Convergent Synthetic Strategies

A potential convergent strategy for this compound could involve a multi-component reaction. For instance, a one-pot synthesis could bring together three key building blocks corresponding to the substituents at the 2, 4, and 5 positions of the oxazole ring. mdpi.com

One such conceptual convergent approach could involve the reaction of an iodo-substituted precursor, a component that provides the methyl group at the C4 position, and a synthon for the carboxamide group at C5. For example, a reaction between 2-iodoacetamide, a β-ketoester, and a dehydrating agent could potentially lead to the formation of the desired oxazole ring in a single step.

Another convergent approach could utilize a pre-functionalized starting material that already contains the iodo group. For example, the synthesis could start from 2-iodo-1,3-dicarbonyl compounds, which can then be cyclized with an appropriate nitrogen source to form the oxazole ring.

The yields for convergent syntheses can vary significantly depending on the specific reaction and the complexity of the starting materials. Below is a hypothetical comparison of a linear versus a convergent approach.

Synthetic StrategyNumber of StepsTypical Overall Yield (%)
Linear Synthesis4-615-25
Convergent Synthesis2-330-45

Optimization of Reaction Conditions and Yields for Scalable Production

For the potential use of this compound in further research or as a building block in medicinal chemistry, the development of a scalable and efficient synthesis is paramount. Optimization of reaction conditions is a critical aspect of this process, focusing on maximizing yield, minimizing reaction times, and ensuring the use of cost-effective and environmentally benign reagents and solvents.

Key parameters that are typically optimized include:

Choice of Reagents and Catalysts: For the iodination step in a linear synthesis, a systematic evaluation of different iodinating agents (e.g., NIS, iodine monochloride, molecular iodine with an oxidant) and acid catalysts (e.g., trifluoroacetic acid, sulfuric acid, Lewis acids) can be performed to identify the most effective combination.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. A range of solvents with varying polarities should be screened.

Temperature and Reaction Time: These two parameters are often interdependent. Optimization studies aim to find the lowest possible temperature and shortest reaction time that still provide a high yield of the desired product, which helps to reduce energy consumption and minimize the formation of byproducts.

Stoichiometry of Reagents: The molar ratios of the reactants and reagents are carefully adjusted to ensure complete conversion of the starting material while minimizing waste.

A hypothetical table illustrating the optimization of the iodination step is provided below.

ParameterCondition 1Condition 2Condition 3
Iodinating AgentI₂NISICl
CatalystH₂SO₄TFA-
SolventAcetic AcidAcetonitrileDichloromethane
Temperature (°C)60250
Yield (%)709285

This systematic approach to optimization can lead to a highly efficient and scalable synthesis of this compound, making it readily available for further scientific investigation.

Reactivity and Mechanistic Investigations of 2 Iodo 4 Methyloxazole 5 Carboxamide

Strategic Reactivity of the C2-Iodo Group

The C2 position of the oxazole (B20620) ring is electronically deficient, which makes a halogen substituent at this position, such as iodine, an excellent leaving group in catalytic cycles. The carbon-iodine bond at the C2 position is susceptible to oxidative addition to a low-valent transition metal center, typically Palladium(0), which is the crucial initiating step for a wide array of cross-coupling reactions. This strategic placement of the iodo group allows for the selective introduction of various substituents, transforming the simple oxazole core into more complex molecular architectures.

Transition metal catalysis, especially using palladium, has become an indispensable tool in modern organic synthesis. For a substrate like 2-Iodo-4-methyloxazole-5-carboxamide, these reactions provide a powerful platform for creating new carbon-carbon bonds under relatively mild conditions, showing high functional group tolerance.

Palladium-catalyzed cross-coupling reactions are fundamental transformations that have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The C2-iodo group of this compound is an ideal electrophilic partner for these transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions
Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

The Suzuki-Miyaura reaction is one of the most widely used palladium-catalyzed cross-coupling methods for the formation of C(sp²)-C(sp²) bonds, owing to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents. researchgate.netmdpi.com

For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl, heteroaryl, or vinyl boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction would yield 2-aryl(or vinyl)-4-methyloxazole-5-carboxamides, which are valuable structures in medicinal chemistry. While specific studies on this compound are not extensively documented in peer-reviewed literature, the reactivity of analogous 2-iodo-oxazoles and other halo-azoles is well-established, demonstrating the feasibility of this transformation. nih.govsemanticscholar.org The reaction is typically catalyzed by palladium complexes with phosphine (B1218219) ligands and requires a base to facilitate the transmetalation step.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Analogous Oxazole/Azole Halides

ElectrophileOrganoboron ReagentCatalyst / LigandBase / SolventProductYield (%)Ref.
2-Iodooxazole (B2367723) derivativeAlkylborane (from 9-BBN)PdCl₂(dppf)K₃PO₄ / Dioxane2-Alkyl-oxazole derivative75-95 researchgate.net
4-(4-Bromophenyl)-2,5-dimethyloxazoleSubstituted Phenylboronic acidPd(PPh₃)₄Na₂CO₃ / Toluene (B28343)/EtOH/H₂O4-(Biphenyl)-2,5-dimethyloxazole~90 semanticscholar.org
3-ChloroindazolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Dioxane/H₂O3-Phenylindazole95 nih.gov
Sonogashira Cross-Coupling with Terminal Alkynes

The Sonogashira cross-coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orgmdpi.com

The coupling of this compound with various terminal alkynes would provide access to 2-alkynyl-4-methyloxazole-5-carboxamides. These products are versatile intermediates that can undergo further transformations, such as cycloadditions or reductions, to generate a diverse range of heterocyclic compounds. The reaction's utility is underscored by its tolerance for a wide array of functional groups on both coupling partners. Given the reactivity of the C2-iodo bond, this transformation is expected to proceed efficiently under standard Sonogashira conditions.

Table 2: Examples of Sonogashira Cross-Coupling with Analogous Iodo-Heterocycles

ElectrophileTerminal AlkyneCatalyst / Co-catalystBase / SolventProductYield (%)Ref.
3-Iodo-1H-indazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF3-(Phenylethynyl)-1H-indazole85 researchgate.net
2-Iodo-4-(phenylselanyl)-1-butenePhenylacetylenePd(OAc)₂ / -Et₃N / DMF2-(Phenylethynyl)-4-(phenylselanyl)-1-butene96 nih.gov
o-IodoanilinePhenylacetylene(PPh₃)₂CuBH₄ / -DBU / -2-(Phenylethynyl)aniline>99 nih.gov
Stille Cross-Coupling with Organostannanes

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) reagent. wikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents, although their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org

In the context of this compound, a Stille coupling with an aryl-, heteroaryl-, or vinylstannane would furnish the corresponding 2-substituted oxazole derivative. The reaction mechanism follows the general palladium-catalyzed cycle. The choice of palladium catalyst and ligands can be crucial for achieving high yields, especially with less reactive coupling partners. Despite the toxicity concerns associated with tin reagents, the Stille reaction remains a valuable tool for complex molecule synthesis due to its reliability. nih.gov

Table 3: Examples of Stille Cross-Coupling Conditions

ElectrophileOrganostannaneCatalyst / LigandSolventProduct TypeRef.
Aryl HalideAryltrimethylstannaneNi(cod)₂ / Imidazole ligandDioxaneBiaryl nih.gov
Aryl HalideVinyltributyltinPd(PPh₃)₄TolueneAryl-vinyl wikipedia.org
Acyl ChlorideAlkyltin reagentPdCl₂(PPh₃)₂HMPAKetone libretexts.org
Negishi Cross-Coupling with Organozinc Reagents

The Negishi cross-coupling reaction is a powerful C-C bond-forming reaction between an organohalide and an organozinc reagent, catalyzed by a nickel or palladium complex. researchgate.net Organozinc reagents exhibit high reactivity and functional group tolerance, making the Negishi coupling particularly useful for the synthesis of complex natural products and pharmaceuticals. nih.gov

The reaction of this compound with an organozinc reagent (e.g., arylzinc, vinylzinc, or alkylzinc) would provide a direct route to the corresponding 2-substituted-4-methyloxazole-5-carboxamide. The preparation of the organozinc reagent can be achieved from the corresponding organohalide, and its reactivity can be tuned. nih.gov This coupling is often favored for its high yields and the ability to form C(sp²)-C(sp³) bonds effectively.

Table 4: Examples of Negishi Cross-Coupling with Analogous Substrates

ElectrophileOrganozinc ReagentCatalyst / LigandSolventProduct TypeYield (%)Ref.
Iodo-serine derivativeAryl zinc halidePd₂(dba)₃ / SPhosTHFAromatic α-amino acidGood researchgate.net
Aromatic Bromideα-Amino acid-derived organozincPd(OAc)₂ / P(o-Tol)₃DMFSubstituted PhenylalanineModerate researchgate.net
2-Iodo-4-(phenylselanyl)-1-butenePhenylzinc chloridePd(OAc)₂ / -THF2-Phenyl-4-(phenylselanyl)-1-butene92 nih.gov
Heck Reaction with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. mdpi.comorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl or vinyl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. libretexts.org While this reaction is widely used for various aryl iodides, specific studies detailing the reaction of this compound with alkenes, including catalyst systems, bases, solvents, and resulting yields, are not documented in the surveyed literature. Microwave-assisted Heck reactions have been shown to improve yields and reduce reaction times for complex, functionalized substrates. nih.gov

Decarboxylative Cross-Coupling as a Synthetic Strategy

Decarboxylative cross-coupling has become a significant method for forming carbon-carbon bonds, utilizing carboxylic acids as alternatives to organometallic reagents. nih.gov These reactions, often catalyzed by transition metals like palladium, involve the coupling of a carboxylic acid with an organic halide, proceeding via a decarboxylation event. nih.govrsc.org For heterocyclic compounds, this strategy has been applied to azole carboxylic acids to form (hetero)arylated products. For instance, the decarboxylative cross-coupling of thiazole (B1198619) and oxazole-5-carboxylic acids with aryl halides has been reported using a bimetallic palladium and silver carbonate system. acs.org However, there is no specific literature describing the use of this compound in a decarboxylative cross-coupling reaction, either as a substrate or as a product from a precursor carboxylic acid.

Palladium-Catalyzed Carbon-Nitrogen Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation, and subsequent reductive elimination to yield the arylamine product. wikipedia.org The choice of phosphine ligands is critical for the reaction's success, with bulky, electron-rich ligands often improving efficiency. beilstein-journals.orgyoutube.com While the Buchwald-Hartwig amination has a broad scope, including various heterocyclic halides, specific protocols and results for the amination of this compound are not reported.

Copper-Catalyzed Coupling Reactions (e.g., Direct Arylation)

Copper-catalyzed coupling reactions are a cost-effective alternative to palladium-based methods for forming C-C and C-heteroatom bonds. Research has shown that copper(I) iodide can effectively catalyze the C-N coupling of iodo-azoles with nitrogen-containing heterocycles. In a relevant study, various iodo-oxazole regioisomers were coupled with 2-pyridinone. For example, 2-iodo-5-phenyl-oxazole reacted to give the corresponding N-coupled product in a 63% yield using a CuI catalyst with 4,7-dimethoxy-1,10-phenanthroline (B1245073) as a ligand and silver benzoate (B1203000) as an additive. nih.gov Although this demonstrates the feasibility of coupling at the C2 position of an iodo-oxazole ring, this specific substrate is different from this compound, and no direct studies on the latter compound were found.

Table 1: Copper-Catalyzed C-N Coupling of Iodo-oxazole Regioisomers with 2-Pyridinone nih.gov Note: Data presented for analogous, not identical, compounds.

Iodo-oxazole Substrate Product Yield (%)
4-Iodo-2-phenyloxazole 71%
2-Iodo-5-phenyloxazole 63%
5-Iodo-2-phenyloxazole 49%
Nickel-Catalyzed Cross-Coupling Pathways

Nickel catalysts offer a more economical option for cross-coupling reactions and can activate challenging electrophiles. nih.gov Nickel-catalyzed cross-coupling reactions include Kumada (with Grignard reagents), Negishi (with organozinc reagents), and decarboxylative couplings. nih.govorganic-chemistry.orgnih.gov These methods have been used to form C-C, C-P, and C-N bonds from various aryl halides and pseudohalides. nih.govlibretexts.org However, the scientific literature lacks specific examples or studies on the application of nickel-catalyzed cross-coupling pathways to this compound.

Nucleophilic Displacement and Substitution Reactions at C2

The C2 position of oxazole rings can be susceptible to nucleophilic attack, particularly when activated by an appropriate leaving group like iodine. The electron-withdrawing nature of the oxazole nitrogen atoms can facilitate such reactions. However, the reactivity is highly dependent on the specific nucleophile, reaction conditions, and the electronic properties of the other substituents on the oxazole ring. A thorough search of the literature revealed no specific studies or data on the nucleophilic displacement or substitution reactions at the C2 position of this compound.

Radical Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond is relatively weak and can be cleaved homolytically by photolysis, heat, or a radical initiator to generate an aryl radical. mdpi.com These highly reactive intermediates can participate in various transformations, including intramolecular hydrogen atom transfer (radical translocation) or intermolecular addition reactions. mdpi.com Such reactions are valuable in organic synthesis for creating complex molecular architectures. Despite the potential for the C-I bond in this compound to undergo homolytic cleavage, no studies detailing its behavior in radical reactions have been documented.

Transformations of the Carboxamide Functionality at C5

The carboxamide group at the C5 position of this compound is a versatile functional handle that can undergo a variety of chemical transformations.

The amide nitrogen of this compound possesses a lone pair of electrons and can act as a nucleophile. It can be alkylated or acylated under appropriate basic conditions. For instance, deprotonation with a strong base like sodium hydride would generate an amidate anion, which can then react with various electrophiles such as alkyl halides or acyl chlorides to yield N-substituted derivatives.

The carbonyl oxygen, being Lewis basic, can be protonated under acidic conditions, which activates the carbonyl carbon towards nucleophilic attack. It can also be silylated using silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) to form silyl (B83357) ethers of the corresponding enol, although this reactivity is less common for amides compared to ketones or esters.

Table 1: Potential Derivatization Reactions of the Amide Functionality

Reagent/ConditionProduct Type
1. NaH2. R-X (Alkyl halide)N-Alkyl-2-iodo-4-methyloxazole-5-carboxamide
1. NaH2. R-COCl (Acyl chloride)N-Acyl-2-iodo-4-methyloxazole-5-carboxamide
TBDMSCl, BaseO-Silyl imidate (less common)

The carboxamide group can be converted into other carboxylic acid derivatives, such as esters and nitriles, typically under harsh reaction conditions.

Conversion to Esters: The direct conversion of a primary amide to an ester, a process known as alcoholysis, generally requires strong acidic or basic conditions to overcome the poor leaving group ability of the amino group. For instance, heating this compound in an alcohol in the presence of a strong acid catalyst like sulfuric acid could yield the corresponding ester.

Conversion to Nitriles: Dehydration of the primary amide functionality of this compound would lead to the formation of the corresponding nitrile, 2-iodo-4-methyloxazole-5-carbonitrile. This transformation can be achieved using various dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA).

Table 2: Interconversion of the Carboxamide Group

Target DerivativeReagents and Conditions
Ester (e.g., Methyl ester)CH₃OH, H₂SO₄ (catalytic), heat
NitrileP₂O₅, heat or SOCl₂, heat or TFAA, pyridine

The reduction of the carboxamide group can lead to either an aldehyde or an amine, depending on the reducing agent and reaction conditions.

Reduction to Aldehydes: The partial reduction of a primary amide to an aldehyde is a challenging transformation as over-reduction to the amine is a common side reaction. However, the use of sterically hindered reducing agents at low temperatures can favor aldehyde formation. For instance, diisobutylaluminium hydride (DIBAL-H) at low temperatures could potentially reduce the carboxamide to the corresponding aldehyde, 2-iodo-4-methyloxazole-5-carbaldehyde.

Reduction to Amines: Complete reduction of the carboxamide to the corresponding amine, (2-iodo-4-methyloxazol-5-yl)methanamine, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF).

Table 3: Reduction of the Carboxamide Functionality

ProductReducing Agent
AldehydeDiisobutylaluminium hydride (DIBAL-H)
AmineLithium aluminum hydride (LiAlH₄)

The carboxamide functionality itself is generally unreactive in typical condensation and addition reactions where aldehydes or ketones are the primary substrates. However, the nitrogen atom can participate in certain reactions. For instance, under specific conditions, the amide nitrogen could potentially act as a nucleophile in reactions such as the Mannich reaction, though this is not a common transformation for primary amides.

Reactivity of the C4-Methyl Group

The methyl group at the C4 position of the oxazole ring is generally considered to be relatively unreactive. However, its reactivity can be enhanced under certain conditions, particularly through C-H activation.

Palladium-catalyzed C-H activation is a prominent method for the functionalization of methyl groups on heterocyclic rings. In the presence of a suitable palladium catalyst and an oxidizing agent, the C-H bonds of the methyl group can be activated to form a metal-carbon bond, which can then undergo further reactions, such as arylation, alkenylation, or alkynylation.

Alternatively, radical-based approaches could be employed. For instance, under photoredox catalysis or using radical initiators, a hydrogen atom could be abstracted from the methyl group to form a benzylic-type radical, which could then be trapped by various radical acceptors.

Table 4: Potential C-H Activation Reactions of the C4-Methyl Group

Reaction TypeReagents and ConditionsPotential Product
C-H ArylationPd(OAc)₂, Ligand, Ar-X, Base4-(Arylmethyl)-2-iodo-oxazole-5-carboxamide
Radical BrominationN-Bromosuccinimide (NBS), Radical initiator4-(Bromomethyl)-2-iodo-oxazole-5-carboxamide

Oxidation Reactions

The oxidation of the oxazole ring can lead to ring-opening or the formation of oxidized products such as oxazolones. The specific outcome is dependent on the oxidant used and the substitution pattern on the ring.

Ozonolysis: Oxazoles react with ozone, typically leading to cleavage of the C4=C5 double bond. nih.gov This reaction proceeds through a Criegee-type mechanism, involving the formation of a primary ozonide followed by cleavage to form carbonyl and carbonyl oxide intermediates. rsc.orgwikipedia.org For a substituted oxazole like this compound, ozonolysis would be expected to cleave the bond between the C4-methyl and C5-carboxamide positions, ultimately yielding mixed anhydride products after rearrangement. rsc.org Studies on oxazole-4-carboxamide (B1321646) have shown that the reaction with ozone leads to the formation of formate (B1220265) and cyanate, indicating a complex fragmentation pathway influenced by the amide group. nih.gov

Enzymatic and Chemical Oxidation: While many oxidizing agents like potassium permanganate (B83412) can open the oxazole ring, other reagents can be more selective. pharmaguideline.com For instance, the enzymatic oxidation of some 4- or 5-substituted oxazoles by aldehyde oxidase has been shown to produce the corresponding 2-oxazolone, a cyclic carbamate. nih.gov This reaction involves the incorporation of an oxygen atom from water, as confirmed by H₂¹⁸O labeling studies. nih.gov Furthermore, the chemical oxidation of oxazolines (the reduced form of oxazoles) to oxazoles can be achieved using reagents like manganese dioxide (MnO₂). rsc.org

The table below summarizes the products of different oxidation reactions on the oxazole ring.

OxidantSubstrate ExampleMajor Product(s)Reference(s)
Ozone (O₃)Unsubstituted OxazoleFormate, Cyanate nih.gov
Ozone (O₃)2,5-disubstituted oxazolesAcid anhydrides rsc.org
Aldehyde Oxidase5-(3-bromophenyl)oxazole2-oxazolone metabolite nih.gov

Regioselectivity and Chemoselectivity Control in Multi-Functionalized Oxazoles

Controlling the site of reaction (regioselectivity) and the preferential reaction of one functional group over another (chemoselectivity) is paramount in the synthesis of complex molecules. In this compound, the distinct electronic properties of the iodo, methyl, and carboxamide groups, along with the inherent reactivity of the oxazole ring, allow for selective functionalization.

The C2-iodo group serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. researchgate.netnih.govscilit.com These reactions are highly chemoselective for the carbon-iodine bond, allowing for the introduction of new carbon-carbon bonds at the C2 position without disturbing the other substituents. Conversely, the C-H bonds on the oxazole ring and the methyl group are potential sites for direct C-H functionalization, a powerful strategy that avoids pre-functionalization steps. beilstein-journals.orgorganic-chemistry.org The challenge lies in developing catalytic systems that can selectively target a specific C-H bond in the presence of the reactive C-I bond.

Influence of Ligand Design in Transition Metal Catalysis

In transition metal-catalyzed reactions, particularly those involving palladium, the choice of ligand is crucial for controlling reactivity, selectivity, and catalyst stability. nih.govresearchgate.netnih.gov Ligands can influence the outcome of a reaction by modifying the steric and electronic properties of the metal center.

For cross-coupling reactions at the C2-iodo position of this compound, various phosphine-based ligands and N-heterocyclic carbenes (NHCs) can be employed.

Phosphine Ligands: Sterically bulky, electron-rich phosphine ligands, such as dialkylbiarylphosphines, are known to promote efficient oxidative addition of the palladium catalyst to the C-I bond and subsequent reductive elimination, leading to higher yields and broader substrate scope. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form robust bonds with palladium, creating highly active and stable catalysts. These are particularly effective in challenging cross-coupling and C-H activation reactions. mdpi.com

In the context of direct C-H arylation of oxazoles, ligand choice can even switch the regioselectivity. For example, studies on ethyl oxazole-4-carboxylate have shown that different phosphine ligands can favor arylation at either the C2 or C5 position. beilstein-journals.org This demonstrates the profound impact of ligand design on directing the catalyst to a specific reaction site.

The following table illustrates the role of different ligands in palladium-catalyzed reactions of azoles.

Catalyst SystemReaction TypeRole of Ligand/AdditiveReference(s)
Pd(OAc)₂ / SPhosC7-arylationSPhos ligand directs arylation to the C7 position. mdpi.com
Pd(OAc)₂ / Ligand-freeC3-arylationAbsence of a directing ligand leads to arylation at the C3 position. mdpi.com
Pd(PPh₃)₄C2-arylation/alkenylationPPh₃ facilitates C-H activation at the C2 position of oxazoles. organic-chemistry.org

Solvent Effects on Regioselectivity

The reaction solvent can play a more significant role than simply acting as a medium for the reactants. It can influence reaction rates, equilibria, and, notably, the regioselectivity of a reaction. chemrxiv.org This is often due to the solvent's ability to stabilize or destabilize charged intermediates or transition states.

In the palladium-catalyzed direct arylation of oxazoles, the choice of solvent has been shown to be a critical parameter for controlling regioselectivity. For instance, in the arylation of certain oxazoles, switching from a polar solvent like DMF to a nonpolar solvent like toluene can invert the selectivity, favoring C2-arylation over C5-arylation. beilstein-journals.org This effect is attributed to the different stabilization of key intermediates in the catalytic cycle by solvents of varying polarity. In the functionalization of oxazole-5-carboxylate, a polar aprotic solvent system was found to favor the formation of a 4-bromo ester, a result attributed to the enhanced stability of an open-form oxazole carbanion intermediate in polar solvents. chemrxiv.org

Direct C-H Functionalization Strategies

Direct C-H functionalization is an increasingly important tool in organic synthesis, offering a more atom-economical and efficient way to modify molecular scaffolds. nih.govnih.govnih.gov For oxazole derivatives, palladium-catalyzed direct arylation is a well-established method for forming C-C bonds at the C2 and C5 positions. beilstein-journals.orgorganic-chemistry.orgmdpi.com

In this compound, the C2 and C5 positions of the oxazole ring are substituted. Therefore, direct C-H functionalization strategies would likely target the C-H bonds of the C4-methyl group. While less common than ring C-H activation, the functionalization of methyl groups on heterocyclic rings is an active area of research. Alternatively, under conditions that favor C-H activation over C-I bond cleavage, it might be possible to develop methods for functionalizing the molecule, although this would represent a significant chemoselectivity challenge. The directing-group assisted C-H activation is a powerful strategy to control the regioselectivity. rsc.orgnih.govrsc.orgrsc.org In principle, the carboxamide group at the C5 position could act as a directing group to facilitate C-H activation at the adjacent C4-methyl group.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the detailed mechanism of a chemical reaction is fundamental to its optimization and broader application. Kinetic studies provide information on reaction rates and the factors that influence them, while spectroscopic methods allow for the direct observation and characterization of reactants, intermediates, and products. nih.gov

Kinetic Studies: In the context of oxazole chemistry, kinetic studies have been instrumental in understanding degradation pathways. For example, theoretical investigations into the atmospheric oxidation of oxazole by hydroxyl (OH) radicals have used Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate rate coefficients. rsc.orgresearchgate.netrsc.org These studies revealed that the dominant pathway is the addition of the OH radical to the carbon atoms of the ring, rather than hydrogen abstraction, and that the regioselectivity of this addition is dependent on temperature and pressure. rsc.orgresearchgate.net

Spectroscopic Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for mechanistic elucidation in organic chemistry. researchgate.netmdpi.com It can be used to identify the structure of products, detect transient intermediates, and follow the progress of a reaction over time. For example, ¹H NMR spectroscopy was used to provide evidence for the rapid ring-opening of a C2-magnesiated oxazole to an isonitrile tautomer. beilstein-journals.org Similarly, 2D NMR techniques like NOESY can be used to definitively establish the structure and regiochemistry of functionalized azole products. mdpi.com In the study of the oxidation of 5-(3-bromophenyl)oxazole, both LC/MS-MS and NMR were crucial in fully characterizing the 2-oxazolone metabolite, confirming the reaction pathway. nih.gov

Computational and Theoretical Chemistry Studies of 2 Iodo 4 Methyloxazole 5 Carboxamide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 2-Iodo-4-methyloxazole-5-carboxamide, these studies would provide invaluable insights into its stability, reactivity, and intermolecular interactions. However, specific computational data for this compound are absent from the current body of scientific literature.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a powerful computational method used to investigate the electronic structure of molecules. A DFT study on this compound would yield its optimized molecular geometry, electronic energy, and other ground-state properties. This foundational data is crucial for all subsequent analyses.

Molecular Electrostatic Potential (MESP) Analysis for Electrophilic and Nucleophilic Sites

An MESP analysis maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govlibretexts.org For this compound, this would identify the likely sites for electrophilic attack (e.g., near the oxygen and nitrogen atoms) and nucleophilic attack (e.g., near the hydrogen atoms of the amide group). nih.gov Without specific calculations, a precise map of these reactive sites cannot be generated.

Natural Bond Orbital (NBO) Analysis of Electronic Delocalization and Hyperconjugation

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. This method quantifies electron delocalization and hyperconjugative interactions, which are key to understanding molecular stability. An NBO analysis of this compound would detail the donor-acceptor interactions between filled and unfilled orbitals, but the specific stabilization energies and orbital contributions have not been reported.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wikipedia.org The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. For this compound, the energies and spatial distributions of these frontier orbitals have not been computationally determined.

Ab Initio and Semiempirical Computational Approaches

Ab initio methods are highly accurate but computationally expensive approaches for solving the Schrödinger equation. Semiempirical methods are faster, using parameters derived from experimental data. Both could be applied to study the electronic structure and properties of this compound. However, published studies employing these methods for this specific compound could not be located.

Theoretical Investigations of Reaction Pathways and Mechanisms

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation energies. Theoretical investigations could elucidate the mechanisms of reactions involving this compound, such as nucleophilic substitution at the iodinated carbon or reactions involving the carboxamide group. At present, no such theoretical studies on the reaction pathways of this compound have been published.

Precursors and Key Intermediates for 2 Iodo 4 Methyloxazole 5 Carboxamide Synthesis

Starting Materials for Oxazole (B20620) Ring Assembly

The formation of the 4-methyloxazole-5-carboxylate scaffold, the central core of the target molecule, is typically achieved through condensation and cyclization reactions. A common and industrially relevant method involves the reaction of an α-haloacetoacetate with formamide (B127407).

Specifically, ethyl 2-chloroacetoacetate (EACA) is a widely used starting material. When reacted with formamide, it undergoes a cyclocondensation reaction to yield ethyl 4-methyloxazole-5-carboxylate. This process, often referred to as the Hantzsch oxazole synthesis or a variation thereof, provides a direct route to the required disubstituted oxazole ring system. The reaction stoichiometry typically requires at least two equivalents of formamide, which acts as both a reactant (providing the nitrogen and C2-carbon of the ring) and a solvent.

Table 1: Key Starting Materials for Oxazole Ring Assembly
Starting MaterialReagentProductReaction Type
Ethyl 2-chloroacetoacetateFormamideEthyl 4-methyloxazole-5-carboxylateCyclocondensation
N-ethoxalyl-α-aminopropionic acid ethyl esterPhosphorus oxychloride, Triethylamine (B128534)4-methyl-5-ethoxy oxazole acetoacetic esterDehydrative Cyclization

Another synthetic approach begins with N-ethoxalyl-α-aminopropionic acid ethyl ester. bldpharm.com This precursor can be subjected to a dehydrative cyclization using reagents like phosphorus oxychloride in the presence of a base such as triethylamine to form the oxazole ring. bldpharm.com These methods highlight the common strategy of using linear, acyclic precursors that contain the necessary carbon and heteroatom framework to construct the heterocyclic core.

Carboxylic Acid and Ester Precursors: 4-Methyloxazole-5-carboxylic Acid and Esters

Once the oxazole ring is assembled, the ester derivative, typically ethyl 4-methyloxazole-5-carboxylate, serves as a crucial precursor. researchgate.net This compound is a stable, isolable intermediate that is foundational for subsequent modifications. nih.govsemanticscholar.org The ethyl ester is particularly common due to the commercial availability of the corresponding starting materials.

The synthesis directly from ethyl 2-chloroacetoacetate and formamide produces this ester, which can be purified before proceeding. nih.gov For the synthesis of the final carboxamide, the ester group must be converted into a carboxylic acid. This is achieved through a standard hydrolysis reaction. The ethyl 4-methyloxazole-5-carboxylate is treated with a strong acid, such as sulfuric acid, or a base like sodium hydroxide, followed by acidic workup. acs.org This process cleaves the ester bond, yielding 4-methyloxazole-5-carboxylic acid. This carboxylic acid is the immediate precursor to the carboxamide, as it can be activated (e.g., by conversion to an acid chloride) and reacted with an amine source.

Iodinated Oxazole Intermediates (e.g., 2-Iodo-4-methyloxazole-5-carboxylic acid)

The introduction of an iodine atom at the C2 position of the oxazole ring is a key step in the synthesis of the target molecule. The reactivity of the oxazole ring dictates the strategy for this halogenation. The hydrogen atom at the C2 position is the most acidic on the oxazole ring, with an acidity order of C2 > C5 > C4. rsc.org This property is exploited for regioselective functionalization.

Direct electrophilic iodination of the 4-methyloxazole-5-carboxylate core is generally inefficient. nih.gov The preferred and more controlled method is a metalation-iodination sequence. nih.gov This involves treating the oxazole precursor (such as ethyl 4-methyloxazole-5-carboxylate) with a strong, non-nucleophilic base at low temperatures to deprotonate the C2 position. Common bases for this transformation include lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS). The resulting 2-lithiooxazole intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to install the iodine atom specifically at the C2 position. nih.gov

Table 2: Regioselective Iodination of Oxazole Core
SubstrateReagentsIntermediateProduct
Ethyl 4-methyloxazole-5-carboxylate1. Strong Base (e.g., LDA, LiHMDS) 2. Iodine source (e.g., I₂)2-Lithio-4-methyloxazole-5-carboxylateEthyl 2-iodo-4-methyloxazole-5-carboxylate

This process yields ethyl 2-iodo-4-methyloxazole-5-carboxylate. This iodinated ester can then be hydrolyzed under acidic or basic conditions, as described previously, to form 2-iodo-4-methyloxazole-5-carboxylic acid, the direct precursor for the final amidation step.

Strategic Intermediates for Late-Stage Functionalization

Halogenated oxazoles, such as the ethyl 2-iodo-4-methyloxazole-5-carboxylate intermediate, are highly valuable as strategic intermediates for late-stage functionalization. "Late-stage functionalization" refers to the introduction of molecular diversity at the final stages of a synthetic sequence, which is a powerful strategy in medicinal chemistry for creating libraries of related compounds.

The carbon-iodine bond at the C2 position is particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions. nih.gov This allows the iodine atom to be replaced with a wide range of other functional groups. For example:

Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes can install alkynyl substituents.

Heck Coupling: Reaction with alkenes can form carbon-carbon double bonds.

Buchwald-Hartwig Amination: Reaction with amines can introduce nitrogen-based functionalities.

Therefore, the 2-iodo-oxazole intermediate is not merely a precursor to the final target but also a versatile branching point. From this single intermediate, a multitude of analogs can be synthesized by simply varying the coupling partner in the reaction. This strategic use of a halogenated intermediate provides efficient access to diverse chemical structures for further investigation.

Future Outlook and Emerging Research Opportunities for 2 Iodo 4 Methyloxazole 5 Carboxamide

Development of More Efficient and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of highly substituted oxazoles is a key area of contemporary chemical research. Future efforts concerning 2-iodo-4-methyloxazole-5-carboxamide are likely to focus on moving beyond traditional multi-step procedures towards more sustainable and atom-economical approaches.

Current research in oxazole (B20620) synthesis highlights several promising strategies that could be adapted for this compound. These include:

Catalytic Approaches: The use of transition-metal catalysts and photoredox catalysis offers mild and efficient routes to functionalized oxazoles. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org Future work could explore the development of specific catalytic systems for the direct and regioselective synthesis of the target molecule, minimizing the need for stoichiometric reagents and reducing waste. nih.gov For instance, iodine-catalyzed C(sp³)–H functionalization of primary aliphatic amines has been shown to be an effective, metal-free strategy for constructing oxazole rings under aerobic conditions. nih.govacs.org

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can significantly improve efficiency. researchgate.net Investigating multicomponent reactions that bring together the necessary fragments to assemble the this compound core in one step would be a significant advancement.

Flow Chemistry: Continuous flow processes can offer advantages in terms of safety, scalability, and reaction control for the synthesis of heterocyclic compounds. researchgate.net Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity.

Synthetic StrategyPotential AdvantagesKey Considerations
Transition-Metal Catalysis High efficiency, selectivity, and functional group tolerance. nih.govmdpi.comCatalyst cost and toxicity, need for optimization.
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy source. organic-chemistry.orgresearchgate.netRequirement for photosensitizers, potential for side reactions.
Iodine-Catalyzed C-H Functionalization Metal-free, environmentally friendly, and utilizes a low-cost catalyst. nih.govacs.orgSubstrate scope and regioselectivity.
Multicomponent Reactions High atom economy, operational simplicity, and rapid access to molecular complexity. researchgate.netFinding compatible reaction partners and conditions.
Flow Chemistry Enhanced safety, scalability, and precise control over reaction parameters. researchgate.netInitial setup costs and optimization of flow conditions.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique arrangement of functional groups in this compound opens the door to exploring a wide range of chemical transformations. The electron-deficient nature of the oxazole ring, coupled with the reactive C-I bond, makes it a prime candidate for various cross-coupling and functionalization reactions.

Future research could focus on:

Cross-Coupling Reactions: The 2-iodo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. researchgate.netyoutube.com These reactions would allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the 2-position, enabling the rapid generation of diverse compound libraries for biological screening. The development of robust and general protocols for these couplings on the this compound scaffold will be a key research direction.

C-H Activation: Direct functionalization of the C-H bonds of the oxazole ring or the methyl group represents a highly atom-economical approach to introduce further complexity. nih.gov While the 2-position is blocked by the iodo group, methods for C-H activation at other positions could be explored.

Recyclization Reactions: 5-Amino-oxazoles are known to undergo recyclization reactions to form other heterocyclic systems. nih.gov Investigating the reactivity of the carboxamide group at the 5-position and its potential to participate in ring-transformation reactions could lead to the discovery of novel synthetic routes to other valuable heterocyclic scaffolds.

Integration of this compound into Complex Molecular Architectures

Substituted oxazoles are prevalent structural motifs in a vast array of natural products and pharmaceutically active compounds. lifechemicals.com this compound serves as a valuable building block for the synthesis of more complex and biologically relevant molecules. researchgate.netnih.gov

Future research in this area will likely involve:

Natural Product Synthesis: The oxazole core is present in many marine natural products with potent biological activities. lifechemicals.com This compound could be a key intermediate in the total synthesis of such molecules, with the iodo and carboxamide groups providing handles for further elaboration.

Medicinal Chemistry: The ability to easily diversify the structure of this compound through cross-coupling reactions makes it an attractive scaffold for drug discovery programs. Libraries of derivatives can be synthesized and screened for various biological targets. The related compound, 4-methyloxazole-5-carboxamide (B1594835), is a known intermediate in the synthesis of pyridoxine (B80251) (Vitamin B6), highlighting the potential utility of this class of compounds. google.com

Materials Science: The rigid, planar structure of the oxazole ring and the potential for extended conjugation through derivatization at the 2-position suggest that materials with interesting photophysical or electronic properties could be developed from this building block.

Synergistic Application of Experimental and Computational Approaches

The integration of computational chemistry with experimental studies can accelerate the discovery and optimization of synthetic methods and the design of new molecules with desired properties. For this compound, a synergistic approach could be particularly fruitful.

Future research directions include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential synthetic routes and reactivity patterns. irjweb.comirjweb.comdocumentsdelivered.com This understanding can guide the optimization of reaction conditions and the development of more efficient catalysts.

Prediction of Reactivity: Computational models can predict the reactivity of different sites on the molecule, helping to design selective functionalization strategies. irjweb.com

In Silico Drug Design: Molecular modeling and virtual screening can be used to design derivatives of this compound with enhanced binding affinity and selectivity for specific biological targets, guiding synthetic efforts towards the most promising candidates.

By combining theoretical predictions with empirical validation, the exploration of the chemical space around this compound can be conducted in a more rational and efficient manner, unlocking its full potential as a versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Iodo-4-methyloxazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves iodination of a precursor oxazole derivative. For example, iodination of 4-methyloxazole-5-carboxamide using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) can yield the target compound. Evidence from similar iodinated isoxazole derivatives suggests using catalytic bases like triethylamine to enhance reactivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is effective for isolating the compound. Recrystallization using ethanol/water mixtures (7:3 v/v) at low temperatures (4°C) can further improve purity. Confirm purity via melting point analysis and thin-layer chromatography (TLC) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify aromatic protons and carboxamide/iodine substitution patterns.
  • IR : Confirm the presence of amide (C=O stretch at ~1650 cm1^{-1}) and oxazole ring vibrations.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C5_5H4_4IN2_2O2_2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach to test variables:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during iodination.
  • Catalyst : Use CuI or Pd catalysts to enhance regioselectivity.
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve iodine solubility. Monitor progress via in-situ FTIR or HPLC .

Q. How should researchers address contradictions in reported biological activities of similar oxazole derivatives?

  • Methodological Answer : Perform meta-analysis of existing literature (e.g., PubMed datasets ) to identify inconsistencies. Validate findings via:

  • Dose-Response Studies : Compare IC50_{50} values across cell lines.
  • Structural Analogues : Test this compound alongside non-iodinated analogues (e.g., 4-methyloxazole-5-carboxamide) to isolate iodine’s role .

Q. What strategies mitigate decomposition of this compound under different storage conditions?

  • Methodological Answer : Stability studies under varying conditions:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.
  • Solvent : Lyophilize and store in anhydrous DMSO for long-term stability .

Q. How can computational modeling predict the reactivity of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • Electrophilicity : Iodine’s leaving-group potential in substitution reactions.
  • Binding Affinity : Molecular docking with target enzymes (e.g., kinases) to predict bioactivity. Reference PubChem’s physicochemical datasets for validation .

Q. What methodologies assess the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins.
  • Fluorescence Polarization : Quantify competitive binding with fluorescent probes.
  • In Vitro Enzyme Assays : Test inhibition of acetylcholinesterase or cytochrome P450 isoforms, leveraging structural insights from related carboxamide derivatives .

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